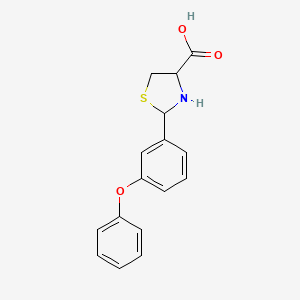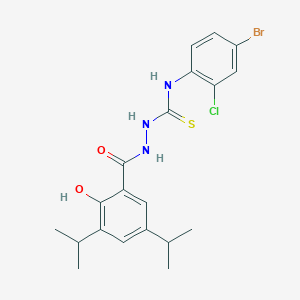![molecular formula C14H19NO B4754180 [1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol](/img/structure/B4754180.png)
[1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol
Descripción general
Descripción
[1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol, also known as PPM, is a chemical compound that has been widely studied for its potential therapeutic applications. PPM belongs to the family of opioid receptor agonists and has been shown to have analgesic and anti-inflammatory effects.
Mecanismo De Acción
[1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol acts as an agonist of the mu-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. By binding to the mu-opioid receptor, [1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol activates the release of endogenous opioids, such as endorphins, which produce analgesic and euphoric effects. [1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol also activates the kappa-opioid receptor, which is involved in the regulation of mood and stress responses.
Biochemical and physiological effects:
[1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol has been shown to produce analgesic and anti-inflammatory effects in animal models of chronic pain and inflammation. It has also been shown to reduce opioid withdrawal symptoms and cravings in animal models of drug addiction. [1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol has a high affinity for the mu-opioid receptor and has been shown to be highly selective for this receptor subtype.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, [1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol is a relatively new compound and has not been extensively studied in humans. Further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several potential future directions for research on [1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol. One area of interest is the development of [1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol analogs with improved pharmacological properties, such as increased potency and selectivity for the mu-opioid receptor. Another area of interest is the use of [1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol in combination with other drugs for the treatment of chronic pain and drug addiction. Additionally, further research is needed to determine the safety and efficacy of [1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol in humans.
Aplicaciones Científicas De Investigación
[1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammation. [1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol has also been studied for its potential use in drug addiction treatment, as it has been shown to reduce opioid withdrawal symptoms and cravings.
Propiedades
IUPAC Name |
[1-[(E)-3-phenylprop-2-enyl]pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-12-14-9-5-11-15(14)10-4-8-13-6-2-1-3-7-13/h1-4,6-8,14,16H,5,9-12H2/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIGEIIUGUYJEG-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC=CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C/C=C/C2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xyigeiiuguyjeg-xbxarrhusa- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4754111.png)
![ethyl 1-[(1,3-benzodioxol-5-ylamino)carbonyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4754126.png)
![N-(2,4-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4754136.png)

![10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B4754146.png)
![4-allyl-3-[1-(3-chlorophenoxy)ethyl]-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4754157.png)
![3-(1,3-benzodioxol-5-yl)-4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-6-methylisoxazolo[5,4-b]pyridine](/img/structure/B4754158.png)
![1-(2,2-dimethylpropanoyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4754161.png)
![methyl 5-benzyl-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4754166.png)
![4-allyl-3-(2-phenylethyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4754179.png)
![2-(butylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4754196.png)
![methyl 4-[({[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4754201.png)
![2-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4754207.png)